3-Mercapto-3-methyl-1-butanol

Catalog No.
S585005
CAS No.
34300-94-2
M.F
C5H12OS
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-3-methyl-1-butanol

CAS Number

34300-94-2

Product Name

3-Mercapto-3-methyl-1-butanol

IUPAC Name

3-methyl-3-sulfanylbutan-1-ol

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3

InChI Key

GBCGIJAYTBMFHI-UHFFFAOYSA-N

SMILES

CC(C)(CCO)S

solubility

soluble in water at 10 g/l at 20°C, white petrolatum at <100 g/kg at 20°C, acetone and 95% ethanol at 20°C

Canonical SMILES

CC(C)(CCO)S

The exact mass of the compound 3-Mercapto-3-methyl-1-butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 10 g/l at 20°c, white petrolatum at <100 g/kg at 20°c, acetone and 95% ethanol at 20°c. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Mercapto-3-methyl-1-butanol (MMB, CAS 34300-94-2) is a volatile organosulfur compound and tertiary thiol widely procured as an analytical reference standard and high-impact flavor ingredient. Characterized by a boiling point of 90 °C (at 23 hPa) and a specific gravity of 0.983–0.989, it is structurally distinct from secondary thiols due to its tertiary mercapto group . In industrial procurement, MMB is primarily sourced for its dual-role organoleptic properties—imparting tropical grapefruit notes at trace levels and savory, roasted meat profiles at higher concentrations—as well as its critical role as a GC-MS calibration standard for quantifying volatile sulfur compounds in complex matrices like wine, beer, and coffee [1].

Substituting MMB with structurally related volatile thiols, such as 3-mercaptohexan-1-ol (3-MH) or 4-mercapto-4-methylpentan-2-one (4-MMP), fundamentally compromises both analytical accuracy and formulation integrity. Analytically, MMB possesses a significantly different perception threshold (approximately 1500 ng/L in aqueous alcohol) compared to 3-MH (60 ng/L), meaning surrogate calibrations will drastically miscalculate sensory impact in matrices like Sauvignon Blanc [1]. Furthermore, because MMB is a tertiary thiol, it exhibits distinct enzymatic degradation kinetics during fermentation and aging, rendering 3-MH or 4-MMP useless as kinetic or stability markers in food chemistry and metabolomic profiling [2].

Divergent Odor Perception Thresholds Dictating Formulation Dosing

Quantitative sensory profiling demonstrates that MMB has a significantly higher perception threshold than its closest in-class analogs, necessitating specific procurement for accurate dosing. In aqueous alcohol solutions, MMB exhibits an odor threshold of 1500 ng/L, whereas 3-mercaptohexan-1-ol (3-MH) and 4-mercapto-4-methylpentan-2-one (4-MMP) are detected at approximately 60 ng/L and 0.4 ng/L, respectively [1]. This 25-fold to 3750-fold difference dictates that MMB cannot be substituted by 3-MH in flavor compounding without completely altering the quantitative balance and resulting organoleptic profile.

Evidence DimensionOdor perception threshold in aqueous alcohol
Target Compound Data1500 ng/L
Comparator Or Baseline3-mercaptohexan-1-ol (3-MH) at 60 ng/L
Quantified Difference25-fold higher detection threshold for MMB
ConditionsAqueous alcohol solution (model wine matrix)

Formulators must procure exact MMB to achieve specific savory or tropical notes without over-saturating the formulation, which would occur if relying on the potency metrics of 3-MH.

Bimodal Organoleptic Profile for Multi-Category Application

Unlike strictly tropical thiols, MMB demonstrates a highly concentration-dependent flavor inversion that drives its procurement across disparate food categories. At trace dosages around 0.02 ppm, MMB imparts distinct grapefruit and passion fruit notes suitable for beverages. However, at higher concentrations (>0.1 ppm), the profile shifts entirely to crusty, roasted meat, and savory broth tonalities[1]. In contrast, 3-MH remains predominantly tropical (passion fruit/citrus) across its usable concentration range. This bimodal utility makes MMB uniquely valuable for both sweet/beverage and savory/meat-replacer formulations.

Evidence DimensionFlavor profile shift across concentration gradients
Target Compound DataTropical at 0.02 ppm; Roasted meat/savory at >0.1 ppm
Comparator Or Baseline3-MH (remains tropical/citrus across standard dosage ranges)
Quantified DifferenceBimodal flavor inversion vs. static flavor profile
ConditionsFlavor compounding in aqueous and lipid matrices

Buyers in the flavor industry can utilize a single SKU (MMB) for entirely different product lines (beverages vs. savory meats) simply by modulating the dosage.

Analytical Resolution and Kinetic Tracking in GC-MS Workflows

In the quality control of wine and coffee, MMB must be procured as a discrete analytical standard because it cannot be co-quantified or inferred from other thiols. Solid-phase microextraction (SPME) coupled with GC-MS reveals that MMB elutes distinctly from 3-MH and 3-mercaptohexyl acetate (3-MHA) [1]. Furthermore, MMB undergoes much faster enzymatic degradation during fermentation than other volatile thiols. Tracking its specific concentration (typically ranging from 150 to 1500 µg/kg in coffee) provides unique kinetic data regarding product freshness and fermentation progression that 3-MH cannot supply [2].

Evidence DimensionEnzymatic degradation rate and analytical quantification
Target Compound DataRapid enzymatic degradation; distinct GC-MS elution profile
Comparator Or Baseline3-MH and 4-MMP (slower degradation, different retention indices)
Quantified DifferenceNon-overlapping degradation kinetics and retention times
ConditionsSPME-GC/MS analysis of fermentation matrices

Analytical laboratories must procure exact MMB standards to accurately monitor fermentation kinetics and validate the specific volatile sulfur profile of premium wines and coffees.

GC-MS/GC-SCD Calibration for Beverage Quality Control

Due to its distinct retention time and specific enzymatic degradation kinetics, MMB is procured as an essential reference standard for quantifying volatile sulfur compounds in Sauvignon Blanc wines, hop-forward IPAs, and coffee [1]. It allows analytical chemists to accurately track fermentation progress and detect trace-level flavor markers that dictate product grading.

Bimodal Flavor Compounding for Savory and Beverage Sectors

Leveraging its concentration-dependent organoleptic shift, MMB is utilized by flavor houses to formulate both tropical beverage profiles (at ~0.02 ppm for grapefruit/passion fruit notes) and savory applications (at >0.1 ppm for roasted meat, broth, and pet food flavors) [2]. This versatility prevents the need to source multiple distinct thiols for different flavor divisions.

Olfactory Receptor Assays and Malodor Counteractant Development

As a representative sulfur odorant that strongly activates specific olfactory receptors (such as OR4E2), MMB is used in screening assays to identify and validate malodor counteractants [3]. Its reliable receptor activation makes it a standard baseline compound in the research and development of industrial and consumer deodorizing technologies.

XLogP3

0.8

Density

d20 0.999
0.989 (20°)

UNII

1RF3LN9685

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 154 of 155 companies with hazard statement code(s):;
H302 (48.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (59.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (59.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

34300-94-2

Wikipedia

3-mercapto-3-methyl-1-butanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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